molecular formula C15H13FN2O2S B5785517 2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5785517
M. Wt: 304.3 g/mol
InChI Key: QYBRNAFMKWBNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound with the molecular formula C15H13FN2O2S. It belongs to the class of organic compounds known as benzamides and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. It has also been shown to inhibit the activity of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which may be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and increase dopamine levels in the brain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of HDACs and the dopamine transporter, which makes it a useful tool for studying the role of these proteins in cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its potential therapeutic properties in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its effects on HDACs and the dopamine transporter. Additionally, it may be useful to explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

The synthesis method of 2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoroaniline and 2-methoxybenzoic acid with thionyl chloride to form 2-fluoro-N-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. This compound is then reacted with carbon disulfide and sodium hydroxide to form 2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-9-5-4-8-12(13)17-15(21)18-14(19)10-6-2-3-7-11(10)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBRNAFMKWBNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide

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